N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperidine ring, and a phenyl group substituted with chloro and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the substitution of cyanuric chloride with appropriate amines. For instance, cyanuric chloride can be reacted with 4-aminobenzoic acid, aniline, benzylamine, diethylamine, morpholine, or piperidine in the presence of sodium carbonate as an acid scavenger . The reaction is usually carried out in an ice bath to control the temperature and ensure selective substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for substitution reactions and various oxidizing or reducing agents for redox reactions. The conditions would vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the chloro group on the phenyl ring.
Scientific Research Applications
N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications would require further research.
Industry: Used in the preparation of specialized materials and compounds for industrial applications.
Mechanism of Action
The mechanism of action of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may bind to receptor tyrosine kinases, leading to contact-dependent bidirectional signaling into neighboring cells . The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N-dibutyl-6-(5-chloro-2-methoxy-phenyl)-(1,3,5)triazine-2,4-diamine
- Other triazine derivatives with different substituents on the phenyl and piperidine rings.
Uniqueness
The uniqueness of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and difluoromethoxy groups on the phenyl ring, along with the piperidine and triazine rings, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-N,4-N-dibutyl-2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33ClF2N6O/c1-3-5-14-31(15-6-4-2)21-28-20(29-22(30-21)32-16-8-7-9-17-32)27-18-10-12-19(13-11-18)33-23(24,25)26/h10-13H,3-9,14-17H2,1-2H3,(H,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDCDTOFXJGYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClF2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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